molecular formula C7H7N3O B1611107 Imidazo[1,2-a]pyrazin-3-ylmethanol CAS No. 106012-57-1

Imidazo[1,2-a]pyrazin-3-ylmethanol

Cat. No. B1611107
M. Wt: 149.15 g/mol
InChI Key: JMBKNHARDDZKLA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor has also been developed .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine has been characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has shown significant reactivity. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives . This has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Therapeutic Potential and Biological Activities

Imidazo[1,2-a]pyrazin-3-ylmethanol and its derivatives have been widely studied for their diverse biological and therapeutic applications. These compounds are part of a broader category of heterocyclic compounds, known for their significant pharmacological effects across various domains. Although direct references to Imidazo[1,2-a]pyrazin-3-ylmethanol are scarce, insights from closely related compounds provide valuable information about the potential applications and research interests in this domain.

  • Antimicrobial and Anti-inflammatory Properties : Pyrazoline derivatives, closely related to imidazo[1,2-a]pyrazin-3-ylmethanol, have demonstrated prominent antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial) and anti-inflammatory properties. These findings indicate potential applications in developing new antimicrobial agents and treatments for inflammatory conditions (Shaaban, Mayhoub, & Farag, 2012).

  • Neurodegenerative Disorders : Research into pyrazoline-containing compounds has shown promise in treating neurodegenerative diseases. Their neuroprotective properties are relevant for conditions like Alzheimer's disease, Parkinson's disease, and psychiatric disorders, highlighting the importance of such compounds in managing neurodegenerative diseases (Ahsan et al., 2022).

  • Cancer Research : Imidazothiazole–chalcone conjugates, similar in structural innovation to imidazo[1,2-a]pyrazin-3-ylmethanol derivatives, have shown a wide range of biological properties including anticancer, antimicrobial, anti-inflammatory, and immunosuppressive activities. These conjugates' potent anticancer activity signifies the role of such heterocyclic compounds in oncology (Kamal, Reddy, & Viswanath, 2013).

  • Antioxidant Activity : Heterocyclic compounds, including those related to imidazo[1,2-a]pyrazin-3-ylmethanol, have been explored for their antioxidant activities. Studies have highlighted various analytical methods to determine antioxidant activity, suggesting the potential of these compounds in combating oxidative stress-related disorders (Munteanu & Apetrei, 2021).

  • Synthetic and Medicinal Chemistry : The synthesis of imidazo[1,2-a]pyrimidines and related compounds, including the imidazo[1,2-a]pyrazin-3-ylmethanol framework, has seen significant interest due to their application in biological activities and as corrosion inhibitors. This underscores the compound's versatility and importance in synthetic and medicinal chemistry (Kobak & Akkurt, 2022).

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the pattern and position of the substitution . The direct functionalization of this valuable scaffold is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives , indicating potential future directions in this field.

properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKNHARDDZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545526
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-3-ylmethanol

CAS RN

106012-57-1
Record name Imidazo[1,2-a]pyrazine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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